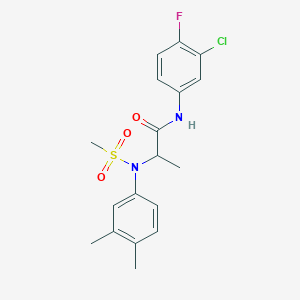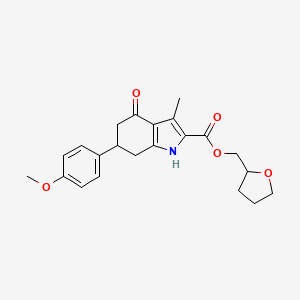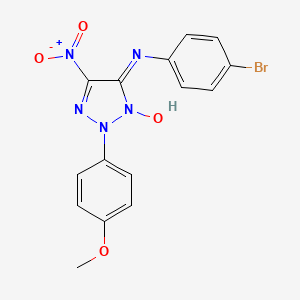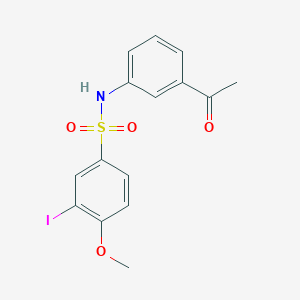![molecular formula C19H20N2O4 B4193249 N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193249.png)
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide, also known as MPTC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPTC belongs to a class of compounds known as furancarboxamides, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer progression. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide has been shown to inhibit the activity of a protein known as AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide in lab experiments is that it has been well-studied and characterized, which makes it a useful tool for researchers. However, one limitation of using N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide is that it may not be suitable for all types of experiments, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide. One area of interest is the development of new derivatives of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide that may have improved anticancer activity. Another area of interest is the study of the molecular mechanisms underlying the anticancer activity of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide, which may lead to the identification of new targets for cancer therapy. Additionally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide may have potential applications in other fields of research, such as neuroscience and immunology.
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer activity in vitro, and has been tested in animal models of cancer. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide has also been studied for its potential use as a tool to study the role of certain proteins in cancer progression.
properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-14-10-8-13(9-11-14)20-18(22)15-5-2-3-6-16(15)21-19(23)17-7-4-12-25-17/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYLVZMARUPAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone](/img/structure/B4193173.png)
![2-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4193181.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4193189.png)

![N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4193201.png)
![2-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4193210.png)

![2-[(4-bromobenzyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4193219.png)
![N-(2-chloro-4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B4193225.png)

![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193238.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4193240.png)

